molecular formula C7H14O4 B031823 Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- CAS No. 17132-48-8

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))-

Cat. No. B031823
CAS RN: 17132-48-8
M. Wt: 162.18 g/mol
InChI Key: KXEISHUBUXWXGY-FSPLSTOPSA-N
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Description

Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R,R))-** is a chemical compound with the following properties:



  • Chemical Formula : C7H14O4

  • Molecular Weight : 162.18366 g/mol

  • IUPAC Name : (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid

  • SMILES String : CC©C(O)(C©O)C(O)=O



Molecular Structure Analysis

The molecule consists of 24 bonds, including:



  • 10 non-H bonds

  • 1 multiple bond

  • 3 rotatable bonds

  • 1 double bond

  • 1 carboxylic acid (aliphatic)

  • 3 hydroxyl groups

  • 1 secondary alcohol

  • 1 tertiary alcohol


Here are the 2D and 3D chemical structure images of Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))-:





Chemical Reactions Analysis

The reactivity and chemical reactions of Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- depend on its functional groups. Potential reactions include esterification, oxidation, and acid-base reactions.



Physical And Chemical Properties Analysis


  • Solubility : It is likely soluble in water due to its hydroxyl groups.

  • Melting Point : Specific data is not available.

  • Boiling Point : Specific data is not available.

  • Odor : No specific odor information is provided.


Safety And Hazards


  • Safety : Handle with care. Follow standard laboratory safety protocols.

  • Hazards : No specific hazards are reported, but always exercise caution with chemical compounds.


Future Directions

Research avenues for Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))- could include:



  • Biological Activity : Investigate potential biological effects.

  • Synthetic Routes : Explore efficient synthesis methods.

  • Applications : Assess its utility in pharmaceuticals or other fields.


Please note that further literature review is necessary to fully understand this compound’s properties and potential applications.


properties

IUPAC Name

(2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEISHUBUXWXGY-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@](C(C)C)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169058
Record name Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid

CAS RN

17132-48-8, 17132-45-5
Record name (-)-Viridifloric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017132488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viridifloric acid, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017132455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-, (S-(R*,R*))-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIRIDIFLORIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZS7WQL9EX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VIRIDIFLORIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZM3QDC6UZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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